
Benzene, 1-(1-methylethyl)-4-propyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-methylethyl)-4-propyl, also known as p-cymene, is an aromatic hydrocarbon with the molecular formula C10H14. It is a naturally occurring compound found in essential oils of various plants, including thyme and cumin. This compound is characterized by a benzene ring substituted with an isopropyl group at the 1-position and a propyl group at the 4-position. It is a colorless liquid with a pleasant, citrus-like aroma and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, 1-(1-methylethyl)-4-propyl can be synthesized through several methods. One common synthetic route involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of cumene. This process is carried out at elevated temperatures and pressures in the presence of a catalyst, such as chromium oxide (Cr2O3) or platinum (Pt), to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-methylethyl)-4-propyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-cymene hydroperoxide, which is an intermediate in the production of other chemicals.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
- p-Cymene hydroperoxide p-Cymene alcohols or alkanes
Substitution: Nitro-p-cymene, sulfonated p-cymene, halogenated p-cymene
Aplicaciones Científicas De Investigación
Benzene, 1-(1-methylethyl)-4-propyl has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Mecanismo De Acción
The mechanism of action of benzene, 1-(1-methylethyl)-4-propyl involves its interaction with cellular components. It exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
Cumene (isopropylbenzene): Similar structure but lacks the propyl group.
Toluene (methylbenzene): Contains a methyl group instead of isopropyl and propyl groups.
Ethylbenzene: Contains an ethyl group instead of isopropyl and propyl groups.
Uniqueness
Benzene, 1-(1-methylethyl)-4-propyl is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. Its combination of isopropyl and propyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
22975-62-8 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-propan-2-yl-4-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-5-11-6-8-12(9-7-11)10(2)3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
FRGDRCOOSXPXDK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



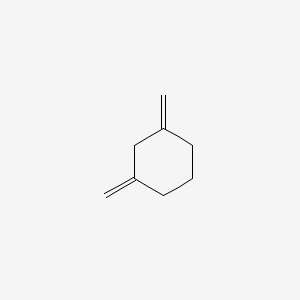
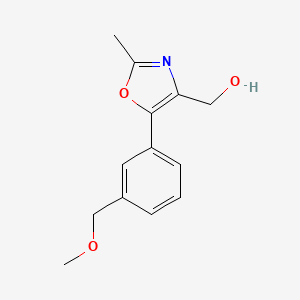

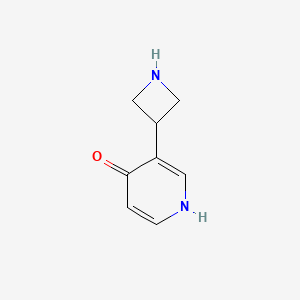
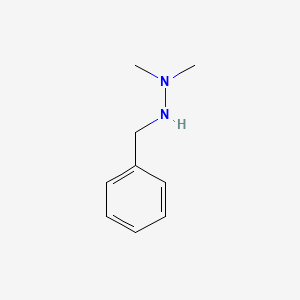


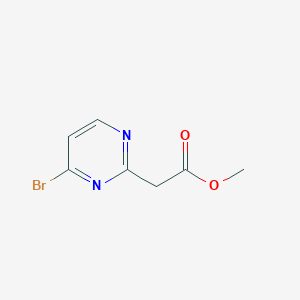
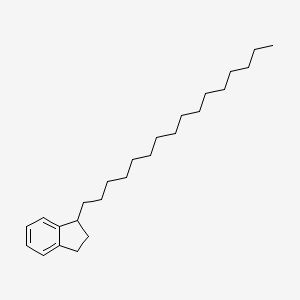
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)


![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
